
1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is a useful research compound. Its molecular formula is C17H11BrN2O2 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and an imidazole moiety, contributing to its diverse biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H13BrN2O
- SMILES Notation : Brc1ccc(Cn2ccnc2)c2c1oc1ccccc1c2=O
- InChI Key : FSWPWGQUEZXZFV-UHFFFAOYSA-N
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines. For example, it has shown potent activity against human breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes, notably cytochrome P450 isoforms, which are crucial in drug metabolism. The following are key findings regarding enzyme inhibition:
Enzyme | IC50 (nM) | Assay Description |
---|---|---|
CYP11B2 | 8.5 | Inhibition in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate |
Cytochrome P450 17A1 | 42 | In vitro inhibition assay |
These results suggest that the compound may be useful in modulating drug metabolism and could have implications in personalized medicine.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways associated with cell survival.
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis. The researchers observed morphological changes consistent with apoptotic cell death and increased expression of pro-apoptotic markers.
Case Study 2: Drug Interaction Studies
In another investigation, the compound was evaluated for its potential interactions with other therapeutic agents. The findings indicated that it could enhance the efficacy of certain chemotherapeutics when used in combination, suggesting a synergistic effect.
特性
CAS番号 |
331684-13-0 |
---|---|
分子式 |
C17H11BrN2O2 |
分子量 |
355.2 g/mol |
IUPAC名 |
4-bromo-1-(imidazol-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C17H11BrN2O2/c18-13-6-5-11(9-20-8-7-19-10-20)15-16(21)12-3-1-2-4-14(12)22-17(13)15/h1-8,10H,9H2 |
InChIキー |
FSWPWGQUEZXZFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)Br)CN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。